1H-Indole-5,7-diol
Overview
Description
1H-Indole-5,7-diol is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1H-Indole-5,7-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of indole derivatives. The Fischer indole synthesis is a classical method for preparing indole derivatives, which can then be further hydroxylated to obtain this compound . Other methods include the Bartoli indole synthesis and the Madelung indole synthesis, which provide alternative pathways for the construction of the indole core .
In industrial settings, the production of this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the hydroxylation reactions, while maintaining control over reaction parameters like temperature, pressure, and solvent choice .
Chemical Reactions Analysis
1H-Indole-5,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Coupling Reactions: The hydroxyl groups can participate in coupling reactions to form ethers or esters. Reagents like alkyl halides or acyl chlorides are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-5,7-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties, such as anticancer and antimicrobial activities, are being explored for drug development.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-5,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole ring can interact with aromatic residues in proteins, affecting enzyme activity and receptor binding. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1H-Indole-5,7-diol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1H-indole-5,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-5-1-2-9-8(5)7(11)4-6/h1-4,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHGHMHEMJURIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599318 | |
Record name | 1H-Indole-5,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191331-69-8 | |
Record name | 1H-Indole-5,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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